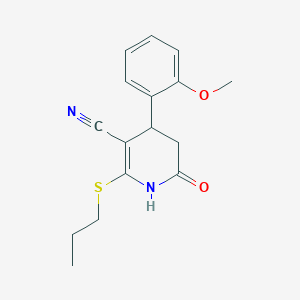![molecular formula C33H29N5O4S B11684963 ethyl 3'-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11684963.png)
ethyl 3'-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a phthalazine and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with other reagents to form the final spiro compound. The reaction conditions typically involve refluxing the mixture for several hours and then purifying the product through recrystallization.
Analyse Des Réactions Chimiques
Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like amines or halides using reagents such as sodium azide or halogenating agents.
Applications De Recherche Scientifique
Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
2,5-Dimethyl-1,3,4-thiadiazole: Exhibits similar antimicrobial properties but differs in its chemical structure and specific applications.
4-Phenyl-1,3,4-thiadiazole: Another derivative with potent biological activities, used in the development of pharmaceuticals and agrochemicals.
The uniqueness of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C33H29N5O4S |
|---|---|
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
ethyl 4-(3-nitrophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C33H29N5O4S/c1-4-42-32(39)31-35-37(26-13-10-14-27(21-26)38(40)41)33(43-31)29-16-9-8-15-28(29)30(24-19-17-23(18-20-24)22(2)3)34-36(33)25-11-6-5-7-12-25/h5-22H,4H2,1-3H3 |
Clé InChI |
FRNWDZQXLJBDOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C(C)C)C6=CC(=CC=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11684892.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684904.png)
![dimethyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11684912.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684916.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)
![2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11684927.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11684929.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11684932.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11684940.png)
![4-[(Adamantane-1-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11684956.png)

